

Rhamnazin and its Glycoside Derivatives: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Rhamnazin*

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the flavonoid **rhamnazin** and its glycoside derivatives. It covers their chemical properties, biological activities, and underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Rhamnazin and its Glycosides

Rhamnazin is an O-methylated flavonol, a subclass of flavonoids, chemically known as 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one.[1] It is a dimethoxyflavone derived from quercetin where the hydroxyl groups at the 3' and 7 positions are replaced by methoxy groups.[1] This natural compound is found in various plants, including those of the *Rhamnus* genus.[2] **Rhamnazin** and its glycoside derivatives have garnered significant scientific interest due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5]

Glycoside derivatives of **rhamnazin** are formed by the attachment of one or more sugar moieties to the **rhamnazin** aglycone. Some identified **rhamnazin** glycosides include **rhamnazin-3-O-rhamninoside** and **rhamnazin 3-O-rutinoside**.[6] The glycosylation can influence the bioavailability, solubility, and biological activity of the parent flavonoid.

Biological Activities and Quantitative Data

Rhamnazin and its glycosides exhibit a wide range of biological activities, with significant potential for therapeutic applications. This section summarizes the key findings and presents quantitative data in a structured format for easy comparison.

Anticancer Activity

Rhamnazin has demonstrated potent anticancer effects across various cancer cell lines. Its mechanisms of action include the inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest.

Compound	Cancer Cell Line	Assay	IC50 Value	Reference
Rhamnazin	MDA-MB-231 (Breast Cancer)	MTT Assay	19 μ M	[2]
Rhamnazin	MCF-7 (Breast Cancer)	MTT Assay	27 μ M	[2]
Rhamnazin	SK-BR-3 (Breast Cancer)	MTT Assay	32 μ M	[2]
Rhamnazin	T-47D (Breast Cancer)	MTT Assay	41 μ M	[2]
Rhamnazin	HCC1937 (Breast Cancer)	MTT Assay	64 μ M	[2]
Rhamnazin	BEL-7402 (Hepatocellular Carcinoma)	MTT Assay	Inhibition rate of 53.25% at 10 μ M	[5]
Rhamnazin triglycoside	-	HCV Protease Inhibition	8.9 μ M	[5]

Anti-angiogenic Activity

A key mechanism of **rhamnazin's** anticancer effect is its ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. **Rhamnazin** acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Compound	Target	Assay	IC50 Value	Reference
Rhamnazin	VEGFR2 Kinase	Kinase Assay	4.68 μ M	[2]

Anti-inflammatory Activity

Rhamnazin exhibits significant anti-inflammatory properties, primarily through the modulation of inflammatory pathways and the reduction of pro-inflammatory mediators. In vivo studies have demonstrated its efficacy in animal models of inflammation.

Compound	Animal Model	Dosage	Effect	Reference
Rhamnazin	Lipopolysaccharide (LPS)-induced acute lung injury in rats	5, 10, and 20 mg/kg (i.p.)	Attenuation of inflammatory parameters	[3]

Antioxidant Activity

Rhamnazin and its derivatives possess potent antioxidant properties, enabling them to scavenge free radicals and protect cells from oxidative damage.

Compound	Assay	IC50 Value	Reference
Isorhamnetin di- and triglycosides	DPPH radical scavenging	3.8 μ M and 4.3 μ M	[5]

Neuroprotective Activity

Emerging evidence suggests that **rhamnazin** has neuroprotective effects, with potential applications in neurodegenerative diseases. Studies have shown its ability to improve cognitive function in animal models of stress.[4]

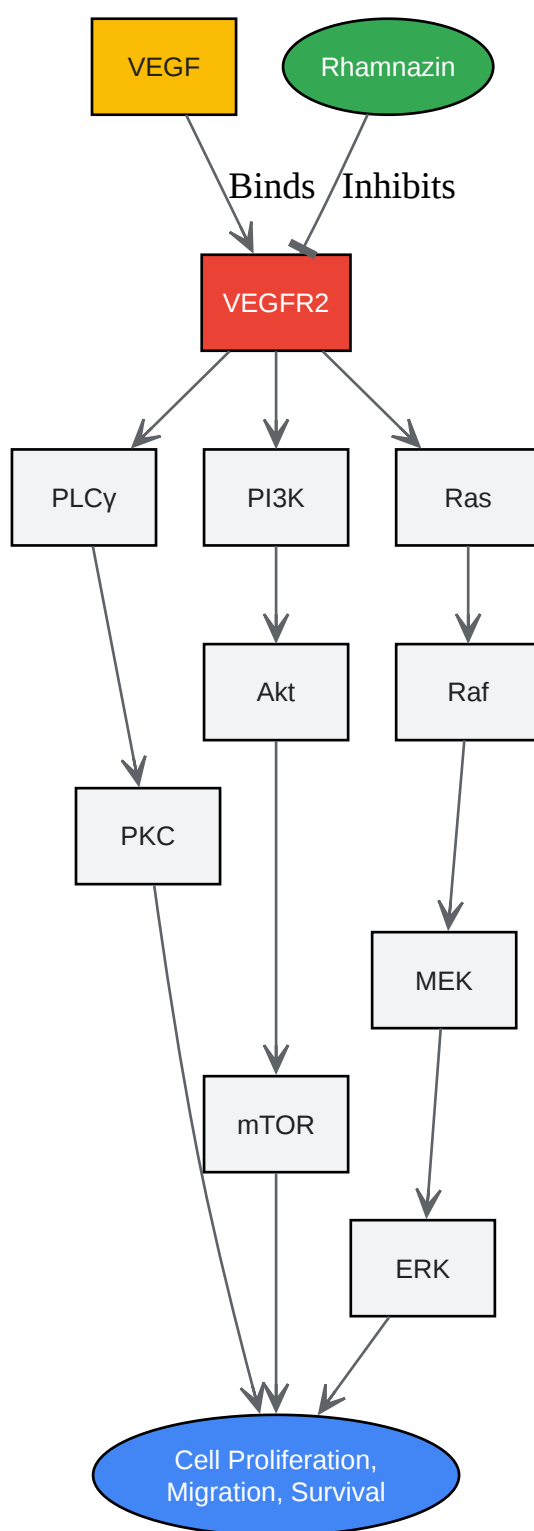
Signaling Pathways Modulated by Rhamnazin

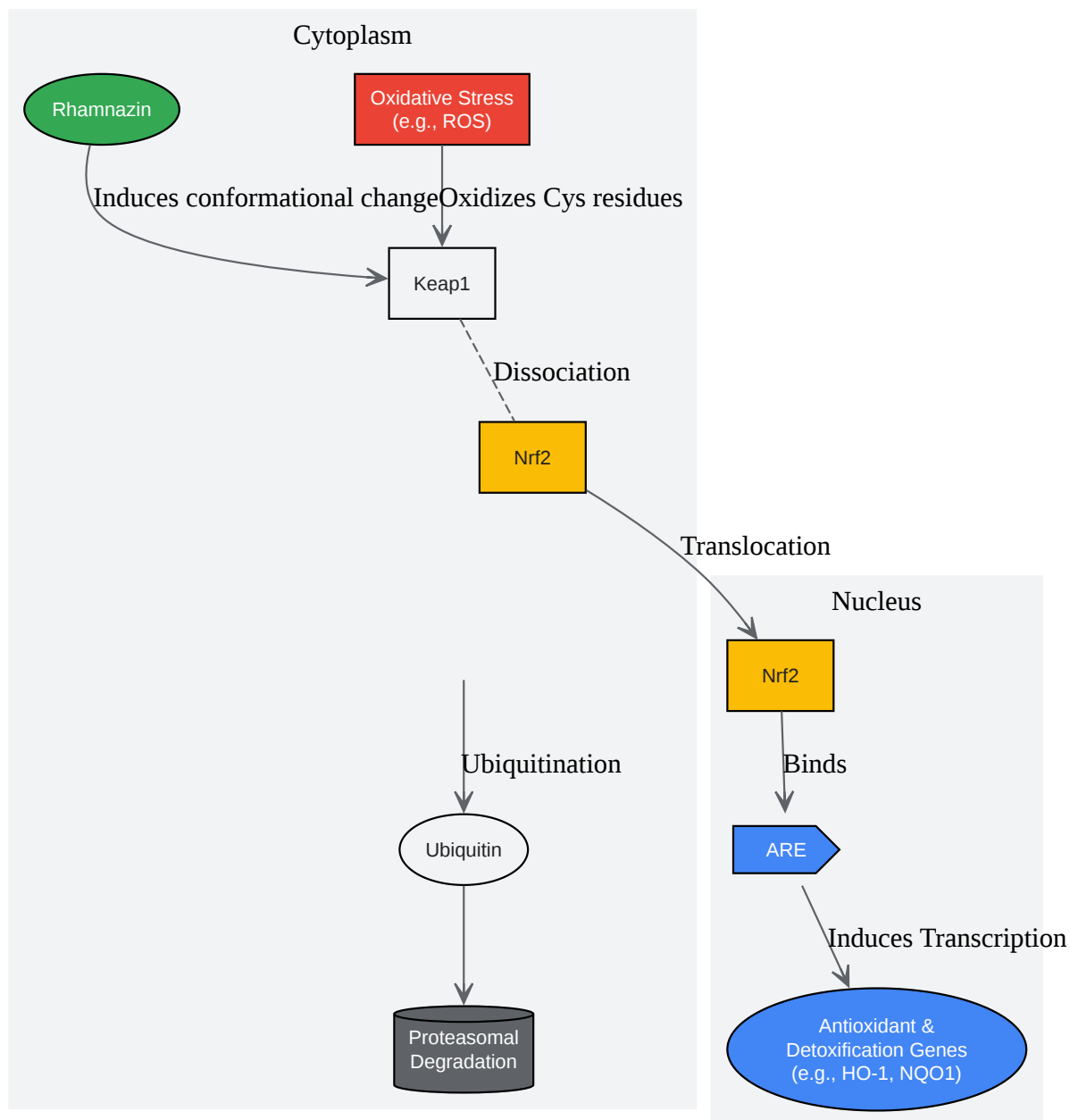
Rhamnazin exerts its diverse biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanisms of action and for the

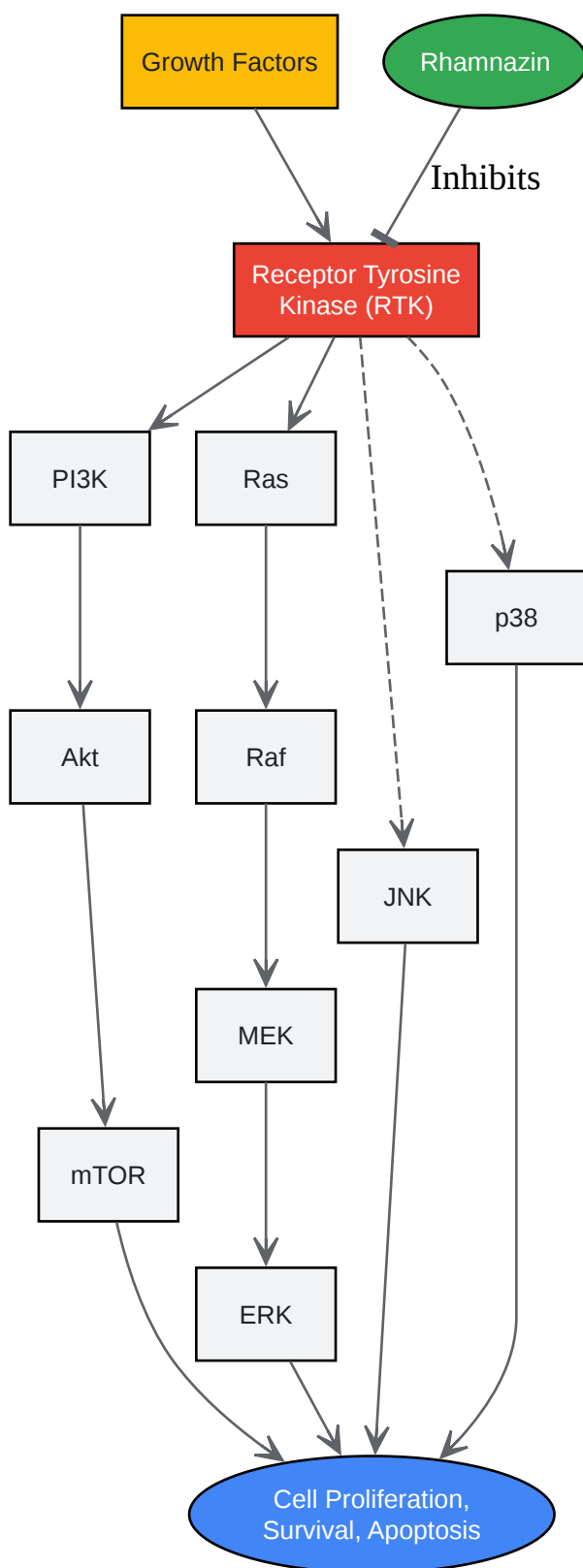
development of targeted therapies.

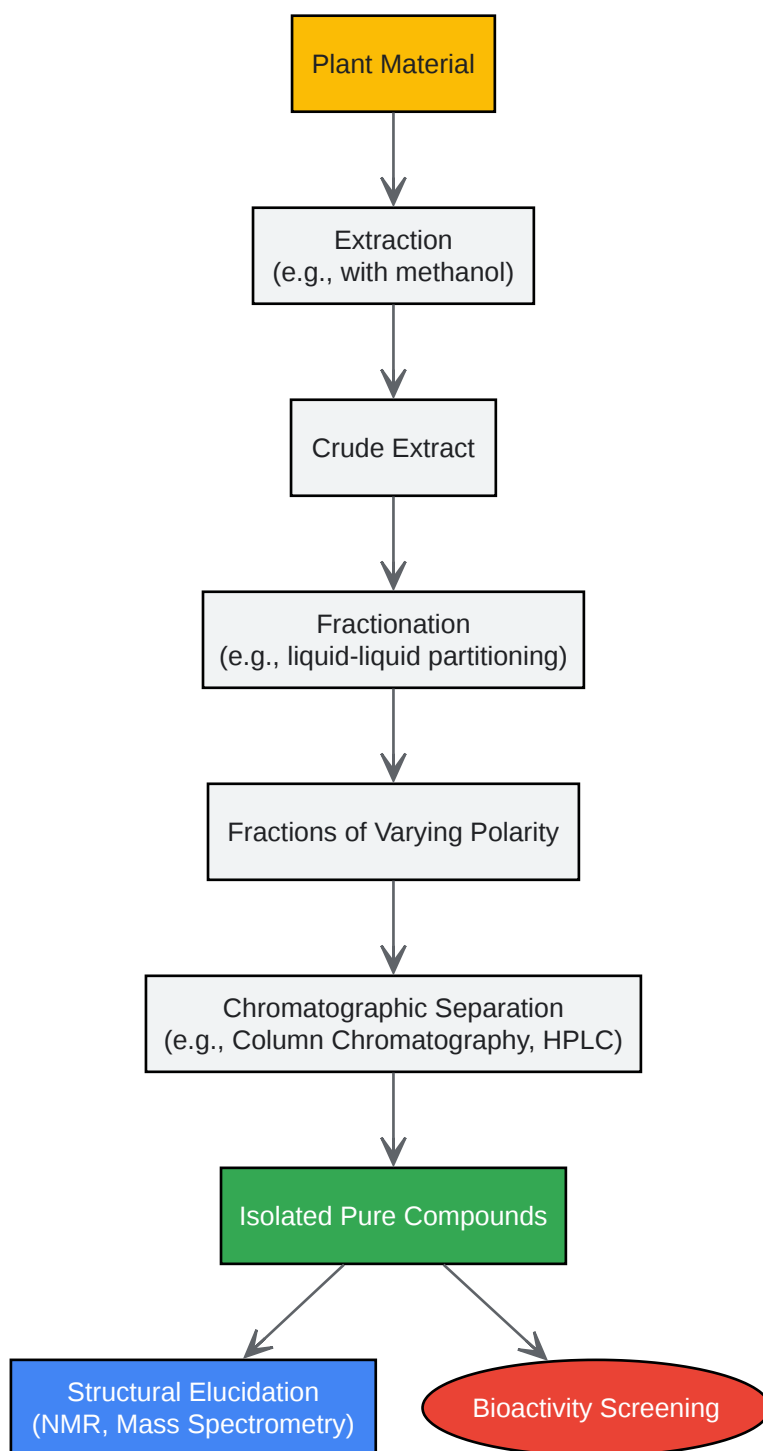
VEGFR2 Signaling Pathway

Rhamnazin directly inhibits the kinase activity of VEGFR2, a key receptor in angiogenesis.[2] This inhibition blocks the downstream signaling cascade, including the phosphorylation of MAPK, AKT, and STAT3, thereby suppressing endothelial cell proliferation, migration, and tube formation.[7]









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